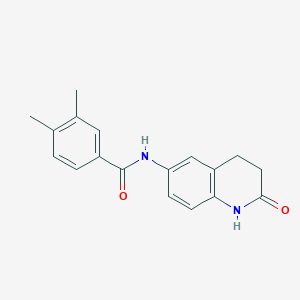![molecular formula C20H18ClN3O2S B6566080 4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921835-02-1](/img/structure/B6566080.png)
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, commonly known as 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide, is a synthetic compound that has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been investigated for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to interact with certain receptors in the brain, such as the benzodiazepine receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. In addition, this compound has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. In animal studies, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to reduce seizure activity and improve cognitive function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide in laboratory experiments is its relatively low cost and availability. In addition, this compound is relatively stable and easy to work with. However, there are some limitations to using 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide in laboratory experiments, including its potential to cause side effects, such as sedation and drowsiness.
Future Directions
There are a number of potential future directions for 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide research. These include further investigation into the compound’s mechanism of action, its potential use in the treatment of neurological disorders, and its potential anti-cancer, anti-inflammatory, and anticonvulsant properties. In addition, further research is needed to determine the optimal dosage and potential side effects of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide. Finally, additional research is needed to explore the potential of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide as a therapeutic agent for a variety of diseases and disorders.
Synthesis Methods
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the preparation of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide from the reaction of 4-chlorobenzoyl chloride, methyl iodide, and 1,3-thiazole. The second step involves the reaction of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide with methyl iodide to form the desired product.
Scientific Research Applications
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been studied extensively for its potential applications in pharmacology, biochemistry, and physiology. In particular, this compound has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been studied for its potential anti-cancer, anti-inflammatory, and anticonvulsant properties.
properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-12-3-8-16(9-13(12)2)22-18(25)10-17-11-27-20(23-17)24-19(26)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMFJZBIDOYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B6565999.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566017.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566025.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B6566029.png)

![3,4-dimethyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566040.png)
![N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6566069.png)
![N-(3,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566073.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566076.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6566087.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6566089.png)
![2-[4-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B6566095.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566111.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566117.png)